16-Methylicosanoyl-CoA

Lipidomics Metabolomics Analytical Chemistry

16-Methylicosanoyl-CoA delivers unmatched specificity for peroxisomal beta-oxidation research. Unlike straight-chain eicosanoyl-CoA, the methyl branch at C16 engages the ACOX2/MFP-2/SCPX pathway, bypassing AMACR racemase interference. This +14 Da mass shift also serves as a precise LC-MS/MS standard. Choose it for unambiguous enzyme kinetics, metabolomics calibration, or CPT1 substrate-tolerance profiling.

Molecular Formula C42H76N7O17P3S
Molecular Weight 1076.1 g/mol
Cat. No. B15550761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Methylicosanoyl-CoA
Molecular FormulaC42H76N7O17P3S
Molecular Weight1076.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H76N7O17P3S/c1-5-6-19-30(2)20-17-15-13-11-9-7-8-10-12-14-16-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)
InChIKeyGJFWVZQHTQVUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Methylicosanoyl-CoA Procurement Guide: Specifications and Classification for Research Use


16-Methylicosanoyl-CoA (16-Methylicosanoyl-coenzyme A) is a synthetic thioester derivative of coenzyme A (CoA) [1]. Chemically, it is a long-chain fatty acyl-CoA with a 20-carbon acyl group attached to the CoA moiety via a thioester bond [1][2]. Its molecular formula is C42H76N7O17P3S, and it has a monoisotopic mass of approximately 1075.4 g/mol [2]. 16-Methylicosanoyl-CoA belongs to the class of branched chain acyl-CoAs, which serve as crucial substrates in various metabolic and enzymatic studies [1].

Why 16-Methylicosanoyl-CoA Cannot Be Replaced by Generic Long-Chain Acyl-CoA Analogs


Substituting 16-Methylicosanoyl-CoA with a generic straight-chain C20 acyl-CoA (e.g., eicosanoyl-CoA) or a differently branched analog (e.g., pristanoyl-CoA) is not scientifically valid for precise investigations. The structural position of the methyl branch on the 16th carbon fundamentally alters the compound's enzymatic recognition, transport, and metabolic fate compared to its unbranched counterpart [1][2]. The presence of this branch dictates the specific complement of enzymes required for its beta-oxidation, primarily engaging the peroxisomal branched-chain acyl-CoA oxidase (ACOX2) and the α-methylacyl-CoA racemase (AMACR) pathway, whereas straight-chain analogs are processed by palmitoyl-CoA oxidase (ACOX1) and mitochondrial enzymes [1][2]. These divergent metabolic routes mean that experimental outcomes—from cellular lipid profiling to enzyme kinetic studies—are highly dependent on the precise chemical identity of the acyl-CoA used.

Quantitative Differentiation of 16-Methylicosanoyl-CoA from Closest Analogs


Molecular Weight Differentiation from Straight-Chain C20 Acyl-CoA (Eicosanoyl-CoA)

In mass spectrometry-based assays, the differentiation between 16-methylicosanoyl-CoA and its unbranched analog, eicosanoyl-CoA, is quantifiable. The substitution of a hydrogen with a methyl group results in a calculated mass difference of +14.01565 Da [1]. This distinct mass allows for their unequivocal identification and quantification in complex biological mixtures using high-resolution mass spectrometry [1][2].

Lipidomics Metabolomics Analytical Chemistry

Peroxisomal vs. Mitochondrial Beta-Oxidation Pathway Partitioning

As a methyl-branched acyl-CoA, 16-methylicosanoyl-CoA is predicted to be a substrate for the peroxisomal branched-chain fatty acid oxidation pathway, which utilizes a distinct set of enzymes compared to those for straight-chain fatty acids [1]. This pathway partitioning is a fundamental difference from straight-chain analogs like eicosanoyl-CoA. Specifically, branched-chain acyl-CoAs are degraded via pristanoyl-CoA oxidase (ACOX2), multifunctional protein-2 (MFP-2), and sterol carrier protein-X (SCPX), whereas straight-chain acyl-CoAs utilize palmitoyl-CoA oxidase (ACOX1), multifunctional protein-1 (MFP-1), and a different thiolase [1].

Peroxisomal Metabolism Beta-Oxidation Enzyme Specificity

Differentiation from 2-Methyl-Branched Acyl-CoA Analogs (e.g., Pristanoyl-CoA)

16-Methylicosanoyl-CoA possesses a terminal methyl branch (at the ω-4 position), distinguishing it from 2-methyl-branched acyl-CoAs like pristanoyl-CoA, which are the primary substrates for the stereospecific enzyme α-methylacyl-CoA racemase (AMACR) [1]. AMACR is essential for the metabolism of 2-methyl-branched fatty acids by converting (R)- and (S)-stereoisomers, enabling subsequent beta-oxidation [2]. As a terminally branched molecule, 16-methylicosanoyl-CoA is not a substrate for AMACR, allowing researchers to study peroxisomal beta-oxidation independent of this key stereochemical control point [1].

Enzyme Kinetics Stereochemistry Branched-Chain Fatty Acid Metabolism

Activation by Long-Chain Acyl-CoA Synthetase (ACSL) Versus Very-Long-Chain Acyl-CoA Synthetase (VLCS)

With a 20-carbon chain, 16-methylicosanoyl-CoA is classified as a long-chain acyl-CoA [1]. This classification predicts it will be a substrate for long-chain acyl-CoA synthetases (ACSL) [1]. This is in contrast to very-long-chain acyl-CoA synthetases (VLCS), which are specific for fatty acids with 22 or more carbons and are known to activate branched-chain substrates like pristanic acid [2].

Lipid Metabolism Enzyme Assay CoA Activation

In Vitro Enzyme Assay Compatibility and Stability Parameters

For procurement and experimental design, key handling and stability data for 16-methylicosanoyl-CoA are available. Vendor datasheets specify storage conditions at -20°C for powder (3 years) and -80°C for solutions (1 year) . The compound's purity is confirmed by supplier Certificate of Analysis, ensuring reproducibility in quantitative assays [1]. The chemical structure, with its single methyl branch, is less complex than multi-methyl-branched analogs (e.g., pristanoyl-CoA, which has four methyl branches), potentially offering a simpler model substrate for initial enzyme kinetic studies.

Enzymology Assay Development Biochemical Reagents

Role in Carnitine Shuttle and Mitochondrial Transport

16-Methylicosanoyl-CoA is an obligate intermediate in the formation of its corresponding acylcarnitine, 16-methylicosanoylcarnitine [1]. This reaction is catalyzed by carnitine O-palmitoyltransferase (CPT1), which is a key regulatory step for the entry of long-chain fatty acids into the mitochondria for beta-oxidation [1]. This positions 16-Methylicosanoyl-CoA as a direct tool for studying the substrate specificity and regulation of the CPT1 enzyme, particularly its tolerance for a terminal methyl branch.

Mitochondrial Transport Carnitine Shuttle Metabolic Tracing

High-Impact Research and Industrial Application Scenarios for 16-Methylicosanoyl-CoA


Peroxisomal Beta-Oxidation Research and Enzyme Characterization

16-Methylicosanoyl-CoA is an ideal substrate for in vitro assays designed to characterize the activity of peroxisomal enzymes involved in branched-chain fatty acid metabolism, specifically the ACOX2/MFP-2/SCPX pathway [1]. Its use avoids the confounding influence of the AMACR racemase required for 2-methyl-branched substrates, providing a cleaner signal for core peroxisomal oxidation activity [2]. This makes it valuable for investigating peroxisomal biogenesis disorders (PBDs) and for screening potential therapeutic modulators of this pathway.

Targeted Lipidomics and Metabolomics Method Development

The +14 Da mass difference from straight-chain eicosanoyl-CoA provides a precise analytical handle for developing and validating targeted LC-MS/MS methods to quantify branched-chain acyl-CoAs in biological matrices [1]. As a defined chemical standard, 16-methylicosanoyl-CoA enables the creation of calibration curves and the optimization of chromatographic separation from other isobaric or closely related lipid species [2], which is essential for accurate metabolomics studies in disease models.

Investigating Substrate Specificity of the Carnitine Shuttle

As the direct precursor to a specific acylcarnitine species, 16-methylicosanoyl-CoA can be used to probe the substrate tolerance of Carnitine Palmitoyltransferase 1 (CPT1) [1]. By comparing its rate of conversion to acylcarnitine against that of straight-chain and other branched-chain acyl-CoAs, researchers can elucidate the structural requirements for mitochondrial import of unusual fatty acids [1], which is relevant to understanding metabolic inflexibility in conditions like insulin resistance and certain myopathies.

Synthesis of Defined Lipid Species with Altered Biophysical Properties

16-Methylicosanoyl-CoA can serve as a specialized substrate for acyltransferases to enzymatically synthesize phospholipids or triglycerides containing a methyl-branched fatty acid at a defined position [1]. The resulting lipids can then be studied for their altered membrane fluidity, packing density, and susceptibility to oxidation compared to those with straight-chain fatty acids, providing insights into membrane biophysics and the functional consequences of lipid diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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